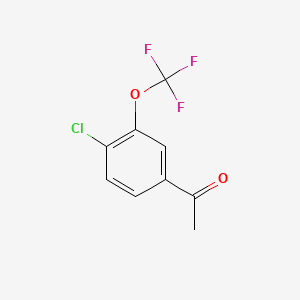

4'-Chloro-3'-(trifluoromethoxy)acetophenone

Description

4'-Chloro-3'-(trifluoromethoxy)acetophenone (CAS 129604-27-9) is an acetophenone derivative with a molecular formula of C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol . It features a chloro (-Cl) substituent at the 4' position and a trifluoromethoxy (-OCF₃) group at the 3' position on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging the electron-withdrawing properties of the trifluoromethoxy group to enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQWPOKMQSSQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group onto a chloro-substituted acetophenone precursor. One common method involves the reaction of 4-chloroacetophenone with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for 4’-Chloro-3’-(trifluoromethoxy)acetophenone are not well-documented in the public domain. the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-(trifluoromethoxy)acetophenone can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

Nucleophilic substitution: Formation of substituted acetophenones.

Oxidation: Formation of 4’-chloro-3’-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 4’-chloro-3’-(trifluoromethoxy)phenylethanol.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4'-Chloro-3'-(trifluoromethoxy)acetophenone is primarily utilized as an intermediate in the synthesis of several pharmaceutical compounds. Its structural properties contribute to the development of drugs aimed at treating inflammation and pain. The trifluoromethoxy group enhances the pharmacological profile of the resulting compounds, improving their efficacy and stability in biological systems .

Case Study:

A study highlighted its use in synthesizing novel anti-inflammatory agents. The incorporation of the trifluoromethoxy group was found to significantly increase the potency of these compounds compared to their non-fluorinated analogs, demonstrating a clear advantage in drug design .

Agricultural Chemicals

Agrochemical Formulations:

This compound is also employed in the formulation of agrochemicals, particularly herbicides and pesticides. Its chemical structure allows for enhanced crop protection and increased yield by targeting specific biochemical pathways in pests and weeds .

Case Study:

Research on the synthesis of a new class of herbicides revealed that derivatives of this compound exhibited superior activity against resistant weed species, showcasing its potential in sustainable agriculture practices .

Material Science

Development of Specialty Polymers:

In material science, this compound is used to develop specialty polymers and coatings that offer improved chemical resistance and durability. The presence of the trifluoromethoxy group imparts unique properties to these materials, making them suitable for high-performance applications .

Case Study:

A recent investigation into fluorinated polymer coatings demonstrated that incorporating this compound resulted in materials with enhanced thermal stability and resistance to harsh chemical environments, making them ideal for industrial applications .

Analytical Chemistry

Reagent in Analytical Methods:

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances within complex mixtures. Its unique properties facilitate more accurate analytical results, particularly in challenging matrices .

Case Study:

An analytical chemistry study utilized this compound as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples. The results indicated improved sensitivity and selectivity for target analytes compared to conventional methods .

Research in Fluorinated Compounds

Study Tool for Fluorinated Organic Compounds:

The unique trifluoromethoxy group makes this compound an invaluable tool for researchers studying fluorinated organic compounds. Its reactivity and stability allow for exploration into new synthetic pathways and mechanisms involving fluorinated species .

Case Study:

A research project focused on the synthesis of novel fluorinated compounds demonstrated that this compound could effectively facilitate reactions leading to complex fluorinated architectures, thus expanding the toolbox available for chemists working with fluorinated materials .

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-(trifluoromethoxy)acetophenone depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical properties of 4'-Chloro-3'-(trifluoromethoxy)acetophenone with analogous compounds:

*Physical states inferred from analogous compounds where explicit data were unavailable.

Electronic and Steric Influence

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound provides stronger electron-withdrawing effects than -CF₃ due to the oxygen atom’s electronegativity.

- Chloro (-Cl) vs. Nitro (-NO₂): While both are electron-withdrawing, -NO₂ is more polar and prone to metabolic reduction, which can generate toxic intermediates. The -Cl substituent offers a balance of electronic effects without comparable reactivity risks .

- Fluorine (-F) vs. Hydroxyl (-OH): Fluorine’s small size and high electronegativity improve membrane permeability, whereas -OH increases solubility but may reduce stability via oxidation or conjugation .

Biological Activity

4'-Chloro-3'-(trifluoromethoxy)acetophenone, a compound with notable fluorinated and chlorinated features, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings on the compound's biological properties, particularly its antimicrobial effects, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C₉H₆ClF₃O

- Molecular Weight : 222.60 g/mol

- CAS Number : 129825-11-2

- Melting Point : 60-63 °C

- Purity : ≥99% .

Antimicrobial Activity

Research has shown that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. In a study evaluating various fluorinated chalcones, including derivatives of acetophenone, this compound demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5 | High |

| Escherichia coli | 10 | Moderate |

| Candida albicans | 15 | Moderate |

The presence of the trifluoromethoxy group significantly enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on human cell lines revealed that while this compound exhibited antimicrobial properties, it also showed low cytotoxicity against normal human liver cells (L02), indicating a favorable therapeutic index. The compound's ability to selectively target pathogenic cells while sparing normal cells is crucial for its potential as a therapeutic agent .

Case Study: Antimicrobial Efficacy in Drug Discovery

A recent investigation into novel fluorinated compounds highlighted the role of this compound as a lead compound in the development of new antimicrobial agents. The study synthesized several derivatives and tested their efficacy against various pathogens. The results demonstrated that modifications to the acetophenone structure could enhance biological activity while maintaining low toxicity profiles .

Table 2: Comparison of Antimicrobial Activities of Fluorinated Chalcones

| Compound Name | MIC (µg/mL) | Primary Target |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| A3/B3 (Indole derivative) | 2 | Escherichia coli |

| A1/B1 (Trifluoromethyl derivative) | 15 | Candida albicans |

Q & A

Q. What are the standard synthetic routes for 4'-chloro-3'-(trifluoromethoxy)acetophenone, and what key reagents are involved?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro- and trifluoromethoxy-substituted benzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key intermediates include 3-chloro-4-(trifluoromethoxy)benzene derivatives. Purification often involves column chromatography or recrystallization using solvents like ethanol or acetone, given the compound's slight water solubility and higher solubility in organic solvents .

Q. How can researchers characterize the purity and structural identity of this compound?

A combination of spectroscopic techniques is recommended:

- NMR : ¹H and ¹³C NMR can confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR) and substituent positions on the aromatic ring.

- IR : Peaks near 1680 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F and C-O stretches) are diagnostic .

- Mass Spectrometry : Molecular ion peaks at m/z 238.59 (M⁺) align with the molecular formula C₉H₆ClF₃O₂ .

Q. What solvent systems are optimal for reactions involving this compound?

Due to its limited water solubility, polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., dichloromethane) are preferred for reactions. Solubility data from experimental studies indicate ethanol and acetone as effective for recrystallization .

Advanced Research Questions

Q. How do electronic effects of the chloro and trifluoromethoxy groups influence regioselectivity in further functionalization?

The electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups direct electrophilic substitution to the para position relative to the acetyl group. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via halogenation or nitration reactions can confirm regioselectivity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from solvent effects or impurities. Researchers should:

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this acetophenone derivative?

Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and reaction time. For example:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 0–80°C | 50°C |

| Catalyst (AlCl₃) | 1–5 mol% | 3 mol% |

| Solvent | DCM vs. Toluene | DCM |

| Post-reaction analysis via HPLC or GC-MS ensures reproducibility . |

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key issues include:

- Exothermic reactions : Use controlled addition of acetyl chloride and cooling.

- Purification bottlenecks : Switch from column chromatography to continuous crystallization.

- By-product formation : Optimize stoichiometry and employ scavengers for Lewis acids .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic or basic conditions?

Stability studies under varying pH (1–14) and temperatures (25–80°C) can clarify degradation pathways. For example:

- Acidic conditions : Hydrolysis of the acetyl group may occur, detected via TLC or LC-MS.

- Basic conditions : Dechlorination or trifluoromethoxy group cleavage could generate side products .

Methodological Recommendations

Q. What computational tools are recommended for predicting the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.